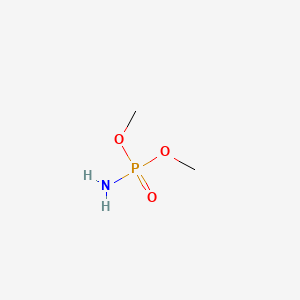![molecular formula C8H21N3O2 B13746801 Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. CAS No. 68797-59-1](/img/structure/B13746801.png)
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.: is a chemical compound with the molecular formula C6H16N2O2. It is also known by other names such as N-(2-hydroxyethyl)ethylenediamine and 2-((2-[(2-hydroxyethyl)amino]ethyl)amino)ethanol . This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. typically involves the reaction of ethylenediamine with ethylene oxide. The process can be carried out under controlled conditions to ensure the formation of the desired product . The reaction is usually performed in a solvent such as water or ethanol, and the temperature is maintained at a moderate level to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of ethylenediamine with ethylene oxide in a tubular reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of room-temperature ionic liquids and other complex organic compounds .
Biology:
- Employed in the study of enzyme kinetics and protein interactions due to its ability to form stable complexes with metal ions .
Medicine:
- Investigated for its potential use in drug delivery systems and as a chelating agent in various therapeutic applications .
Industry:
Wirkmechanismus
The mechanism of action of Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent, which can sequester metal ions and prevent them from participating in unwanted chemical reactions . The compound’s amino and hydroxyl groups also allow it to interact with various biological molecules, influencing enzyme activity and protein function .
Vergleich Mit ähnlichen Verbindungen
Ethanolamine (2-aminoethanol): A simpler compound with one amino and one hydroxyl group.
Diethanolamine (2,2’-iminodiethanol): Contains two hydroxyl groups and one amino group.
Triethanolamine (2,2’,2’'-nitrilotriethanol): Contains three hydroxyl groups and one amino group.
Uniqueness: Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. is unique due to its combination of multiple amino and hydroxyl groups, which provide it with enhanced chelating properties and versatility in chemical reactions compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
68797-59-1 |
|---|---|
Molekularformel |
C8H21N3O2 |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-[2-[2-(2-hydroxyethylamino)ethylamino]ethylamino]ethanol |
InChI |
InChI=1S/C8H21N3O2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h9-13H,1-8H2 |
InChI-Schlüssel |
UIVFIHRGZKHWHB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCO)NCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)

![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
